

An In-depth Technical Guide to the Antimicrobial Spectrum of Citral

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,7-Dimethyl-2,6-octadienal*

Cat. No.: B7798219

[Get Quote](#)

Foreword

Citral, an aliphatic aldehyde monoterpene, is a primary constituent of several essential oils, notably that of lemongrass (*Cymbopogon citratus*), and is responsible for their characteristic lemon scent. Comprising a racemic mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), this compound has garnered significant attention within the scientific community for its broad-spectrum antimicrobial properties.^{[1][2][3][4]} Recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, citral's potential applications span from food preservation to novel therapeutic development.^{[1][2]} This guide provides a comprehensive technical overview of citral's antimicrobial activity, delving into its efficacy against a range of microorganisms, its mechanisms of action, and standardized methodologies for its evaluation.

The Broad-Spectrum Antimicrobial Efficacy of Citral

Citral exhibits a remarkable inhibitory and cidal activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and to a lesser extent, viruses.^{[1][4][5]} Its lipophilic nature facilitates its interaction with microbial cell structures, initiating a cascade of events that can lead to cell death.

Antibacterial Activity

Citral has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.^{[1][4]} This broad-spectrum activity is a key attribute for its potential as a versatile

antimicrobial agent.

Gram-Positive Bacteria: Studies have shown citral to be effective against notable pathogens such as *Staphylococcus aureus*, including methicillin-resistant strains (MRSA), *Bacillus cereus*, and *Listeria monocytogenes*.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Gram-Negative Bacteria: Citral also exhibits strong activity against Gram-negative bacteria like *Escherichia coli*, *Salmonella Typhimurium*, and *Cronobacter sakazakii*.[\[1\]](#)[\[2\]](#)[\[3\]](#) The outer membrane of Gram-negative bacteria, which can be a barrier to many antibiotics, appears to be susceptible to citral's disruptive action.

The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A summary of reported MIC values for citral against various bacterial species is presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of Citral against Selected Bacteria

Microorganism	Strain	MIC (µg/mL)	Reference
<i>Cronobacter sakazakii</i>	ATCC 29544	540	[2] [3]
<i>Cronobacter sakazakii</i>	CS 2, CS 3	270	[2] [3]
<i>Vibrio parahaemolyticus</i>	RIMD2210633	125	[1]
<i>Staphylococcus aureus</i>	MRSA	5000 - 40000	[7]
<i>Escherichia coli</i>	-	-	[5]
<i>Bacillus cereus</i>	-	-	[6]

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Antifungal Activity

Citral's antifungal properties are well-documented, showing activity against both yeasts and molds.[\[8\]](#)[\[9\]](#)[\[10\]](#) It has been shown to inhibit the growth of clinically relevant fungi such as *Candida albicans* and food spoilage molds like *Aspergillus* species.[\[8\]](#)[\[10\]](#)[\[11\]](#)

In studies involving *Candida albicans*, citral has been observed to inhibit not only planktonic growth but also the formation of pseudohyphae, a key virulence factor.[\[8\]](#)[\[12\]](#) The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of citral against *C. albicans* have been reported to be 64 $\mu\text{g}/\text{mL}$ and 256 $\mu\text{g}/\text{mL}$, respectively.[\[8\]](#)[\[10\]](#)[\[12\]](#)

Table 2: Antifungal Activity of Citral

Microorganism	Activity Metric	Concentration ($\mu\text{g}/\text{mL}$)	Reference
<i>Candida albicans</i>	MIC	64	[8] [10] [12]
<i>Candida albicans</i>	MFC	256	[8] [10] [12]
<i>Cladosporium oxysporum</i>	MIC	128	[9]

Antiviral Activity

The antiviral activity of citral is a growing area of research. Studies have indicated its potential against certain enveloped viruses. For instance, citral has been shown to exhibit in vitro activity against the Yellow Fever virus and Herpes Simplex Virus type 1 (HSV-1).[\[13\]](#)[\[14\]](#) The primary proposed mechanism is the direct inactivation of free virus particles, preventing their entry into host cells.[\[14\]](#) However, the spectrum of its antiviral activity and its efficacy in vivo require further investigation.

Anti-Biofilm Activity

Bacterial and fungal biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial agents. Citral has demonstrated promising activity in inhibiting biofilm formation and inactivating cells within established biofilms.[\[1\]](#)[\[15\]](#)[\[16\]](#) It has shown efficacy against biofilms of organisms such as carbapenem-resistant *Enterobacter cloacae* and microflora from dental plaque.[\[15\]](#)[\[16\]](#) For

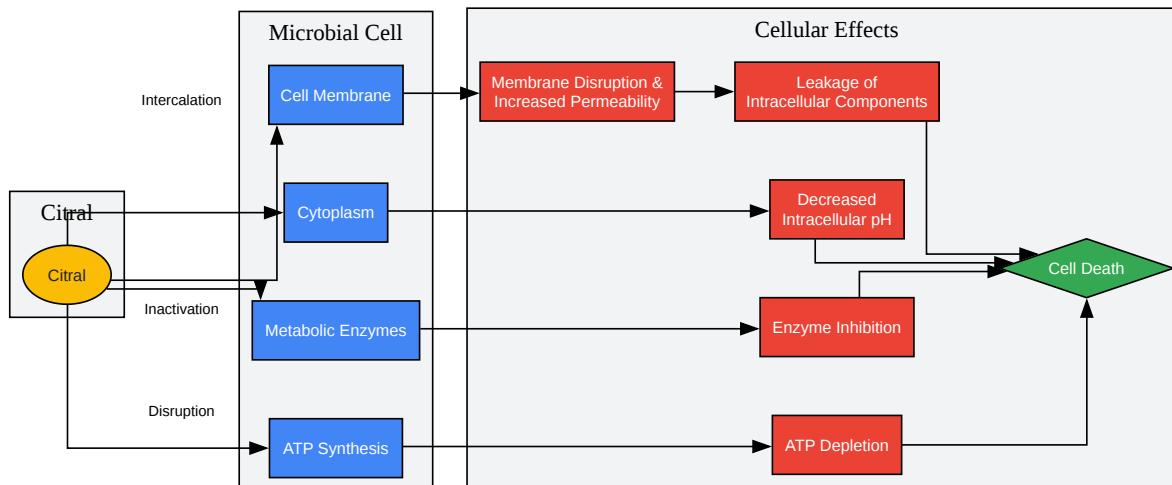
example, at sub-inhibitory concentrations, citral has been found to decrease biofilm formation and the production of extracellular polysaccharides in *Vibrio parahaemolyticus*.[\[1\]](#)

Mechanisms of Antimicrobial Action

The antimicrobial activity of citral is not attributed to a single mode of action but rather a multi-targeted approach that culminates in microbial cell death. The primary target appears to be the cell membrane and its associated functions.

Disruption of Cell Membrane Integrity

A key mechanism of citral's antimicrobial action is the disruption of the cytoplasmic membrane's structural integrity and function.[\[1\]](#)[\[2\]](#) This is evidenced by:


- Increased Membrane Permeability: Citral can intercalate into the lipid bilayer, leading to increased permeability and leakage of intracellular components such as ions, ATP, and nucleic acids.
- Hyperpolarization of the Cell Membrane: Studies on *Cronobacter sakazakii* have shown that citral can cause hyperpolarization of the cell membrane.[\[2\]](#)[\[3\]](#)
- Morphological Alterations: Electron microscopy has revealed significant damage to the cell wall and membrane of bacteria treated with citral, leading to cell lysis.[\[1\]](#)[\[2\]](#)

Metabolic and Enzymatic Inhibition

Citral can also interfere with crucial cellular processes:

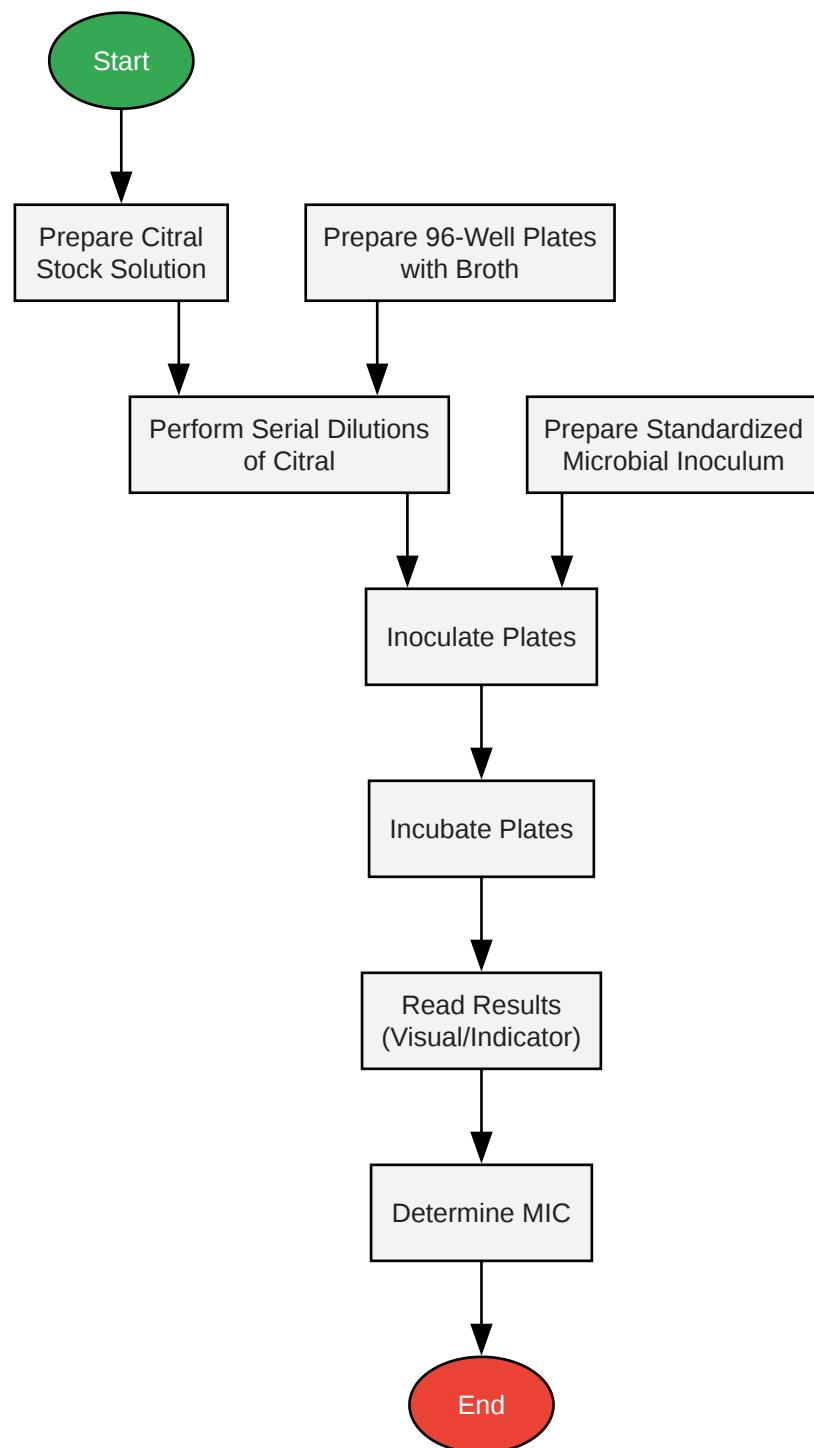
- Inhibition of ATP Synthesis: By disrupting the cell membrane, citral can lead to a decrease in intracellular ATP concentration, depleting the cell's energy reserves.[\[2\]](#)[\[3\]](#)[\[16\]](#)
- Reduction of Cytoplasmic pH: Citral has been shown to cause a reduction in the internal pH of bacterial cells, which can inhibit the function of various enzymes and disrupt metabolic pathways.[\[2\]](#)[\[3\]](#)[\[16\]](#)
- Enzyme Inhibition: The aldehyde group in citral can potentially react with and inactivate key enzymes involved in microbial metabolism.[\[1\]](#)

The proposed multi-targeted mechanism of citral is depicted in the following diagram:

[Click to download full resolution via product page](#)

Figure 1: Proposed multi-targeted antimicrobial mechanism of citral.

Standardized Methodologies for Evaluating Antimicrobial Activity


To ensure the reproducibility and comparability of results, standardized methods are crucial for assessing the antimicrobial activity of natural compounds like citral.[17][18][19][20] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines that are often adapted for testing essential oils and their components.[21]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a commonly used technique to determine the MIC of citral.[\[6\]](#) [\[17\]](#)

Experimental Protocol: Broth Microdilution Assay for MIC Determination

- Preparation of Citral Stock Solution: Prepare a stock solution of citral in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to ensure its solubility in the aqueous broth medium. The final concentration of the solvent should not affect microbial growth.
- Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into the wells of a 96-well microtiter plate.[\[17\]](#)
- Serial Dilutions: Perform two-fold serial dilutions of the citral stock solution across the wells of the microtiter plate to achieve a range of final concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation and Incubation: Add the standardized inoculum to each well containing the serially diluted citral. Include a positive control (broth with inoculum, no citral) and a negative control (broth only). Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
- MIC Determination: The MIC is visually determined as the lowest concentration of citral that completely inhibits the visible growth of the microorganism. The use of a growth indicator like resazurin or tetrazolium salts can aid in endpoint determination.[\[22\]](#)[\[23\]](#)

[Click to download full resolution via product page](#)

Figure 2: Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to determine the cidal activity of citral.

Experimental Protocol: MBC/MFC Determination

- Subculturing: From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).[17][18]
- Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any viable microorganisms.
- MBC/MFC Determination: The MBC or MFC is the lowest concentration of citral that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.[6]

Future Perspectives and Conclusion

Citral's broad-spectrum antimicrobial activity, coupled with its favorable safety profile, positions it as a promising candidate for various applications.[1] In food preservation, it can serve as a natural alternative to synthetic preservatives to extend the shelf life of products.[6] In the pharmaceutical and cosmetic industries, its antimicrobial properties are of interest for the development of topical treatments and preservatives.[5]

Further research should focus on in vivo efficacy studies to validate the in vitro findings, as well as investigations into potential synergistic effects when combined with other antimicrobial agents. The development of novel delivery systems, such as nanoemulsions or encapsulation technologies, could enhance the stability and bioavailability of citral, further expanding its practical applications.[6]

In conclusion, citral is a versatile and potent natural antimicrobial agent with a multi-targeted mechanism of action. A thorough understanding of its antimicrobial spectrum and the standardized methodologies for its evaluation are essential for harnessing its full potential in various scientific and industrial fields.

References

- Evaluation of Antifungal Activity and Mechanism of Action of Citral against *Candida albicans*. (URL: [\[Link\]](#))
- Antimicrobial and Antibiofilm Activity of Citral and its Derivative against Microflora from Dental Plaque | Asian Journal of Organic & Medicinal Chemistry. (URL: [\[Link\]](#))
- Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formul
- Antimicrobial and Antibiofilm Activities of Citral Against Carbapenem-Resistant *Enterobacter cloacae* - PubMed. (URL: [\[Link\]](#))
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - NIH. (URL: [\[Link\]](#))
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. (URL: [\[Link\]](#))
- Evaluation of Antifungal Activity and Mechanism of Action of Citral against *Candida albicans*. (URL: [\[Link\]](#))
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro-A Review. (URL: [\[Link\]](#))
- Antimicrobial and Antibiofilm Activity of Essential Oil of *Cymbopogon citratus* against Oral Microflora Associated with Dental Plaque - ResearchG
- Citral: antifungal activity and mode of action, against *Cladosporium oxysporum*. (URL: [\[Link\]](#))
- Evaluation of Antifungal Activity and Mechanism of Action of Citral against *Candida albicans*. (URL: [\[Link\]](#))
- Evaluation of Common Antibacterial Screening Methods Utilized in Essential Oil Research. (URL: [\[Link\]](#))
- Potential use of carvacrol and citral to inactivate biofilm cells and elimin
- Antimicrobial Activity and Possible Mechanism of Action of Citral against *Cronobacter sakazakii* | PLOS One - Research journals. (URL: [\[Link\]](#))
- Antimicrobial Activity and Possible Mechanism of Action of Citral against *Cronobacter sakazakii* - PMC - NIH. (URL: [\[Link\]](#))
- Antimicrobial Mechanisms of Citral - Encyclopedia.pub. (URL: [\[Link\]](#))
- Comparative study on in vitro activities of citral, limonene and essential oils from *Lippia citriodora* and *L. alba* on yellow fever virus - PubMed. (URL: [\[Link\]](#))
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. (URL: [\[Link\]](#))
- Citral: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. (URL: [\[Link\]](#))
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preserv
- Mechanisms of action of citral as an antifungal agent.
- Evaluation of the antimicrobial activity of citral - Semantic Scholar. (URL: [\[Link\]](#))
- Evaluation of the antimicrobial activity of citral | Request PDF - ResearchG
- Comparative study on the antiviral activity of selected monoterpenes derived from essential oils - PubMed. (URL: [\[Link\]](#))
- Minimum inhibitory concentrations (MICs) for citral, linalool, decanal and valencene against S.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antiviral, Antibacterial, Antifungal, and Anticancer Activity of Plant Materials Derived from Cymbopogon citratus (DC.) Stapf Species - MDPI. (URL: [\[Link\]](#))
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (URL: [\[Link\]](#))
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [\[Link\]](#))
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 2. Antimicrobial Activity and Possible Mechanism of Action of Citral against *Cronobacter sakazakii* | PLOS One [\[journals.plos.org\]](https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0253711)
- 3. Antimicrobial Activity and Possible Mechanism of Action of Citral against *Cronobacter sakazakii* - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 4. encyclopedia.pub [\[encyclopedia.pub\]](https://encyclopedia.pub)
- 5. Evaluation of the antimicrobial activity of citral | Semantic Scholar [\[semanticscholar.org\]](https://semanticscholar.org)

- 6. Improvement of citral antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study on in vitro activities of citral, limonene and essential oils from Lippia citriodora and L. alba on yellow fever virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study on the antiviral activity of selected monoterpenes derived from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. Antimicrobial and Antibiofilm Activities of Citral Against Carbapenem-Resistant Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Antimicrobial Spectrum of Citral]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7798219#understanding-the-antimicrobial-spectrum-of-citral>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com